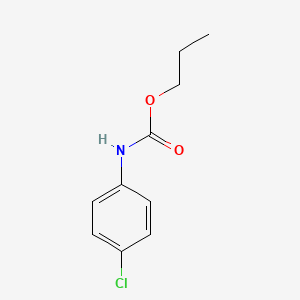
Propyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a propyl group and a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 4-chlorophenyl isocyanate with propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form 4-chloroaniline and propanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-chloroaniline and propanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
Propyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of Propyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Methyl N-(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of a propyl group.
Butyl N-(4-chlorophenyl)carbamate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of the propyl group and the 4-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. For example, the length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
121449-90-9 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
propyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
FPYIZGDCCIJIMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


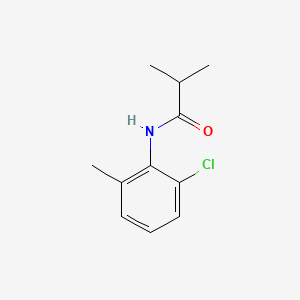

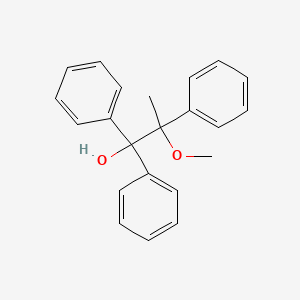
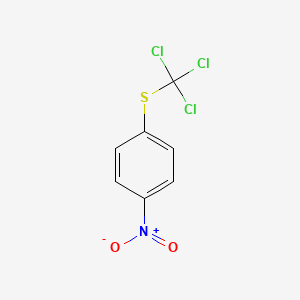
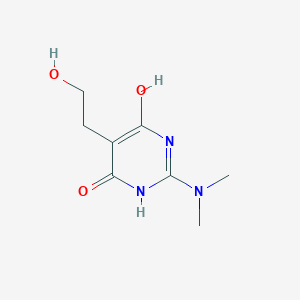

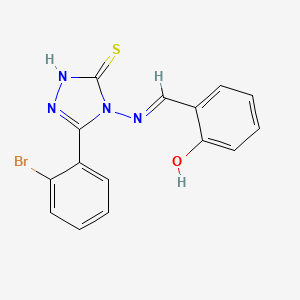

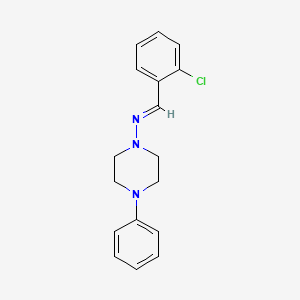

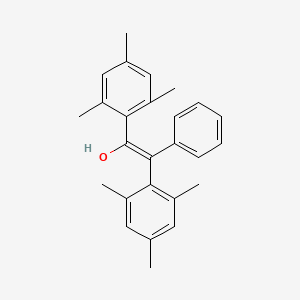
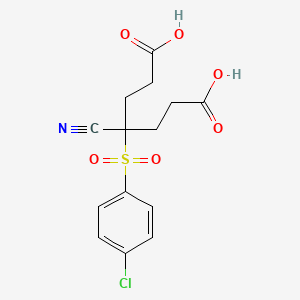
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)
![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
